1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, holds promise for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of a primary aryl amine with a β-diketone or β-keto-aldehyde, followed by cyclodehydration under acidic conditions . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process can be optimized for higher yields and purity by employing techniques such as high-temperature transesterification and ester hydrolysis using acidic or basic conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and carboxylic acid positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2,4-diones.
Reduction: Amino derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to bacterial cell death.
Pathways Involved: The inhibition of DNA replication and transcription pathways is a key mechanism by which this compound exerts its antimicrobial effects.
Comparison with Similar Compounds
Quinoline-2,4-diones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties and used in the development of antibiotics like ciprofloxacin
Uniqueness: 1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
922499-38-5 |
---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-ethyl-4-imino-2-propylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c1-3-7-12-13(15(18)19)14(16)10-8-5-6-9-11(10)17(12)4-2/h5-6,8-9,16H,3-4,7H2,1-2H3,(H,18,19) |
InChI Key |
QPOJQVMFUSTLJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=N)C2=CC=CC=C2N1CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.